molecular formula C17H18N2O4 B6395046 5-(3-BOC-Aminophenyl)nicotinic acid CAS No. 1261923-45-8

5-(3-BOC-Aminophenyl)nicotinic acid

Cat. No.: B6395046
CAS No.: 1261923-45-8
M. Wt: 314.34 g/mol
InChI Key: YHKIGGIFSYTJLE-UHFFFAOYSA-N
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Description

5-(3-BOC-Aminophenyl)nicotinic acid is a nicotinic acid derivative featuring a tert-butoxycarbonyl (BOC)-protected amine group on the phenyl ring at the 3-position of the pyridine backbone. The BOC group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA) . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structure combines the bioactivity of nicotinic acid (Vitamin B3) with the versatility of aryl amine functionalities, making it valuable for constructing complex molecules like metal-organic frameworks (MOFs) or drug candidates .

Properties

IUPAC Name

5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-14-6-4-5-11(8-14)12-7-13(15(20)21)10-18-9-12/h4-10H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKIGGIFSYTJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BOC-Aminophenyl)nicotinic acid typically involves the protection of the amino group of 3-aminophenylboronic acid with a BOC group, followed by a Suzuki-Miyaura coupling reaction with a nicotinic acid derivative. The reaction conditions for the Suzuki-Miyaura coupling include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for 5-(3-BOC-Aminophenyl)nicotinic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: protection of the amino group, coupling reaction, and purification. The use of automated reactors and continuous flow systems can enhance efficiency and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(3-BOC-Aminophenyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can remove the BOC protecting group, revealing the free amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the BOC group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the BOC group.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Free amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-BOC-Aminophenyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-BOC-Aminophenyl)nicotinic acid involves its interaction with specific molecular targets. The BOC group protects the amino group, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amino group can interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight Key Substituent Key Features
5-(3-BOC-Aminophenyl)nicotinic acid C₁₇H₁₈N₂O₄ 314.34 g/mol BOC-protected amine (3-position) Lipophilic; requires deprotection for amine reactivity; synthetic intermediate
5-(3-Carboxyphenyl)nicotinic acid C₁₃H₉NO₄ 243.22 g/mol Carboxylic acid (3-position) Hydrophilic; used in MOFs and coordination polymers; acidic functionality
5-[3-(Trifluoromethyl)phenyl]nicotinic acid C₁₃H₈F₃NO₂ 267.20 g/mol Trifluoromethyl (3-position) Electron-withdrawing group; enhances metabolic stability; pharmaceutical applications
5-(2-Thienyl)nicotinic acid C₁₀H₇NO₂S 205.23 g/mol Thiophene (2-position) Heteroaromatic; potential optoelectronic applications; moderate solubility
5-(4-Bromophenyl)nicotinic acid C₁₂H₈BrNO₂ 292.10 g/mol Bromine (4-position) Halogenated; facilitates cross-coupling reactions; intermediate in drug synthesis

Industrial and Academic Use

  • The BOC derivative is favored in multistep syntheses for its stability, whereas carboxyphenyl and trifluoromethyl analogs are prioritized in materials science and drug development, respectively .

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